Cas no 68758-67-8 (2-chloro-1-ethoxy-4-methylbenzene)

2-Chloro-1-ethoxy-4-methylbenzene is a substituted aromatic compound featuring chloro, ethoxy, and methyl functional groups on a benzene ring. This structure imparts specific reactivity, making it a valuable intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. The chloro and ethoxy substituents enhance its utility in nucleophilic substitution and coupling reactions, while the methyl group contributes to steric and electronic modulation. Its well-defined molecular framework ensures consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for achieving high yields in downstream processes.
2-chloro-1-ethoxy-4-methylbenzene structure
68758-67-8 structure
Product Name:2-chloro-1-ethoxy-4-methylbenzene
CAS No:68758-67-8
MF:C9H11ClO
MW:170.636041879654
CID:1730904
PubChem ID:111561
Update Time:2025-05-23

2-chloro-1-ethoxy-4-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-ethoxy-4-methylbenzene
    • 3-Chlor-4-aethoxy-1-methyl-benzol
    • 2-Chlor-4-methyl-phenetol
    • AC1L39SP
    • SureCN2611833
    • Aethyl-(2-chlor-4-methyl-phenyl)-aether
    • AC1Q3M7F
    • AR-1E1299
    • Benzene, 2-chloro-1-ethoxy-4-methyl-
    • 3-Chloro-4-ethoxytoluene
    • 2-Ethoxy-5-methylchlorobenzene
    • 2-chloro-4-methyl-phenetole
    • 3-Chlor-4-aethoxy-toluol
    • 3-Chlor-4-aethoxy-1-methyl-benzol; 2-Chlor-4-methyl-phenetol; AC1L39SP; SureCN2611833; Aethyl-(2-chlor-4-methyl-phenyl)-aether; AC1Q3M7F; AR-1E1299; Benzene, 2-chloro-1-ethoxy-4-methyl-; 3-Chloro-4-ethoxytoluene; 2-Ethoxy-5-methylchlorobenzene; 2-chloro-4-methyl-phenetole; 3-Chlor-4-aethoxy-toluol;
    • DTXSID2071730
    • 68758-67-8
    • SCHEMBL2611833
    • PTOBYSVNDQASRB-UHFFFAOYSA-N
    • AKOS017517189
    • Inchi: 1S/C9H11ClO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3
    • InChI Key: PTOBYSVNDQASRB-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C=CC=1OCC

Computed Properties

  • Exact Mass: 170.04993
  • Monoisotopic Mass: 170.049843
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.078
  • Boiling Point: 229.7°C at 760 mmHg
  • Flash Point: 97.7°C
  • Refractive Index: 1.509
  • PSA: 9.23

2-chloro-1-ethoxy-4-methylbenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
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2-Chloro-1-ethoxy-4-methylbenzene
68758-67-8 95%
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£435.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595188-1g
2-Chloro-1-ethoxy-4-methylbenzene
68758-67-8 98%
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Additional information on 2-chloro-1-ethoxy-4-methylbenzene

2-Chloro-1-Ethoxy-4-Methylbenzene (CAS No: 68758-67-8)

2-Chloro-1-Ethoxy-4-Methylbenzene, also known by its CAS number 68758-67-8, is a versatile organic compound with significant applications in various industries. This compound is characterized by its unique structure, which includes a benzene ring substituted with a chlorine atom at the 2-position, an ethoxy group at the 1-position, and a methyl group at the 4-position. The combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in numerous chemical processes and applications.

The synthesis of 2-Chloro-1-Ethoxy-4-Methylbenzene typically involves multi-step reactions, often starting from chlorobenzene derivatives. The introduction of the ethoxy and methyl groups is achieved through nucleophilic aromatic substitution or other specialized organic reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These improvements have been highlighted in several recent studies published in leading chemistry journals, underscoring the compound's importance in modern chemical manufacturing.

One of the most notable applications of 2-Chloro-1-Ethoxy-4-Methylbenzene is in the pharmaceutical industry. Its structure allows for easy modification to create bioactive molecules with potential therapeutic effects. For instance, researchers have explored its use as a precursor for developing anti-inflammatory agents and antiviral drugs. A groundbreaking study published in *Nature Communications* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain viral enzymes, paving the way for new drug development strategies.

In addition to pharmaceuticals, 2-Chloro-1-Ethoxy-4-Methylbenzene finds extensive use in agrochemicals. Its ability to act as an intermediate in the synthesis of pesticides and herbicides has made it a critical component in crop protection products. Recent research has focused on optimizing its role in creating environmentally friendly agrochemicals with reduced toxicity profiles. This shift aligns with global efforts to promote sustainable agriculture and minimize ecological harm.

The electronic properties of 2-Chloro-1-Ethoxy-4-Methylbenzene also make it a valuable material in electronics and optoelectronics. Its conjugated system facilitates electron transport, making it a promising candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices. A study conducted at Stanford University revealed that incorporating this compound into OLED structures significantly enhances device efficiency and stability, contributing to advancements in display technology.

From an environmental perspective, understanding the fate and transport of 2-Chloro-1-Ethoxy-4-Methylbenzene in natural systems is crucial for risk assessment and regulatory purposes. Recent environmental toxicology studies have evaluated its biodegradation pathways and potential ecological impacts. These findings are essential for ensuring safe handling practices and minimizing adverse effects on ecosystems.

In summary, 2-Chloro-1-Ethoxy-4-Methylbenzene (CAS No: 68758-67-8) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure, coupled with ongoing research advancements, continues to unlock new possibilities for its use in pharmaceuticals, agrochemicals, electronics, and beyond. As scientific understanding deepens, this compound is poised to play an even more significant role in shaping innovative solutions to global challenges.

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